molecular formula C28H24N4O4 B119220 7-Oxostaurosporine

7-Oxostaurosporine

Cat. No.: B119220
M. Wt: 480.5 g/mol
InChI Key: POTTVLREWUNNRO-UGZRAAABSA-N
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Description

7-oxo Staurosporine is a derivative of staurosporine, a natural product originally isolated from the bacterium Streptomyces staurosporeus. This compound belongs to the indolocarbazole family of alkaloids and is known for its diverse biological activities, including its potent inhibition of protein kinases.

Mechanism of Action

Target of Action

7-Oxostaurosporine is a potent inhibitor of protein kinase C (PKC), protein kinase A (PKA), phosphorylase kinase, EGFR, and c-Src . These proteins play crucial roles in cellular signaling, growth, and proliferation.

Mode of Action

This compound interacts with its targets by binding to the ATP-binding site on the kinase, thereby inhibiting their activity . This interaction leads to changes in cellular signaling pathways, affecting cell growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein kinase signaling pathway. By inhibiting key kinases, this compound disrupts the normal signaling processes within the cell, leading to changes in cell growth and proliferation .

Result of Action

This compound has been shown to induce cell cycle arrest in the G2/M phase in human leukemia K562 cells . This results in a decrease in cell proliferation and an increase in cell death. Additionally, this compound has been found to be cytotoxic to P388 mouse leukemia cells that are resistant and susceptible to doxorubicin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from the bacterium S. platensis , suggesting that it may be more stable and effective in certain microbial environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxo Staurosporine involves several key steps, including the formation of the indolocarbazole core and subsequent functionalization. One common synthetic route starts with the electrophilic reaction of staurosporine derivatives with reagents such as N-chlorosuccinimide and N-bromosuccinimide to introduce halogen atoms at specific positions. This is followed by oxidation reactions using bases like potassium tert-butoxide to obtain the desired 7-oxo derivatives .

Industrial Production Methods

Industrial production of 7-oxo Staurosporine can be achieved through heterologous expression and process optimization. By integrating multi-copy biosynthetic gene clusters into well-characterized heterologous hosts such as Streptomyces albus, and optimizing fermentation processes, high yields of 7-oxo Staurosporine can be obtained. This method has been shown to significantly increase production levels compared to native producers .

Chemical Reactions Analysis

Types of Reactions

7-oxo Staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions can be used to introduce oxygen-containing functional groups, while substitution reactions can modify the compound’s structure to enhance its biological activity .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 7-oxo Staurosporine include N-chlorosuccinimide, N-bromosuccinimide, and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various halogenated and oxidized derivatives of 7-oxo Staurosporine. These derivatives have been shown to exhibit enhanced biological activities, making them valuable for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 7-oxo Staurosporine

7-oxo Staurosporine is unique due to its specific modifications at the 7-position, which enhance its biological activity and selectivity compared to the parent compound. These modifications make it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTTVLREWUNNRO-UGZRAAABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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